O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate
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Overview
Description
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate is a chemical compound known for its use as an insecticide. It belongs to the class of isoxazole organothiophosphate insecticides and is recognized for its broad-spectrum activity against various pests, including aphids and scale insects . The compound is particularly effective due to its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .
Preparation Methods
The synthesis of O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate involves several steps. One common method includes the reaction of 4-chloro-5-phenyl-3-isoxazole with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial production methods often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for commercial use .
Chemical Reactions Analysis
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxon derivative, which is often more toxic to insects.
Substitution: The chlorine atom in the isoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions include oxon derivatives, hydroxy derivatives, and various substituted isoxazoles .
Scientific Research Applications
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate involves the inhibition of cholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting cholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of cholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Isoxathion: Another isoxazole organothiophosphate insecticide with a similar mechanism of action.
Chlorpyrifos: An organophosphate insecticide that also inhibits cholinesterase but has a different chemical structure.
The uniqueness of this compound lies in its specific isoxazole ring structure, which contributes to its effectiveness and selectivity as an insecticide .
Properties
CAS No. |
32306-22-2 |
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Molecular Formula |
C13H15ClNO4PS |
Molecular Weight |
347.75 g/mol |
IUPAC Name |
(4-chloro-5-phenyl-1,2-oxazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H15ClNO4PS/c1-3-16-20(21,17-4-2)19-13-11(14)12(18-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
VZPJAVWCVPDIBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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